molecular formula C22H14BrCl2N3 B14951861 3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine

3-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B14951861
M. Wt: 471.2 g/mol
InChI Key: YUBVKBZGBNCQCI-VULFUBBASA-N
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Description

N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2,4-dichlorobenzaldehyde under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]-N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H14BrCl2N3

Molecular Weight

471.2 g/mol

IUPAC Name

(E)-N-[5-(4-bromophenyl)-2-phenylpyrazol-3-yl]-1-(2,4-dichlorophenyl)methanimine

InChI

InChI=1S/C22H14BrCl2N3/c23-17-9-6-15(7-10-17)21-13-22(28(27-21)19-4-2-1-3-5-19)26-14-16-8-11-18(24)12-20(16)25/h1-14H/b26-14+

InChI Key

YUBVKBZGBNCQCI-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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